molecular formula C13H16N2O3 B1396691 tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate CAS No. 184021-91-8

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

Cat. No. B1396691
M. Wt: 248.28 g/mol
InChI Key: ZZMDNEIXGBMMFK-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is a chemical compound with the molecular formula C13H16N2O3 . It is used in various biological activities .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate” is complex, with multiple functional groups . The compound contains a carbamate group attached to a tert-butyl group and an indole group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation for Diels‐Alder Reaction : A study by Padwa, Brodney, and Lynch (2003) explored the preparation of tert-butyl carbamate derivatives, specifically for use in Diels‐Alder reactions, highlighting the compound's utility in organic syntheses and chemical transformations (Padwa, Brodney, & Lynch, 2003).

  • Synthesis of Polyheterocyclic Compounds : Velikorodov et al. (2019) conducted research on the synthesis of new polyheterocyclic compounds, utilizing tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate as a key intermediate. This demonstrates the compound's role in creating complex organic structures (Velikorodov et al., 2019).

  • General Synthesis of Indoles : Kondo, Kojima, and Sakamoto (1997) described the synthesis of indoles with oxygen-bearing substituents, using similar carbamate structures. This study underscores the versatility of tert-butyl carbamates in synthesizing indole derivatives (Kondo, Kojima, & Sakamoto, 1997).

Crystallography and Molecular Structure

  • Isomorphous Crystal Structures : Baillargeon et al. (2017) analyzed the crystal structures of tert-butyl carbamate derivatives, revealing insights into hydrogen and halogen bonds, which are critical for understanding the molecular interactions and stability of such compounds (Baillargeon et al., 2017).

  • Interplay of Hydrogen Bonds : A study by Das et al. (2016) on two carbamate derivatives, including tert-butyl carbamates, focused on the nature of hydrogen bonds and molecular interactions. This research contributes to the understanding of the compound's structural properties and potential applications (Das et al., 2016).

Catalytic and Synthetic Applications

  • Asymmetric Mannich Reaction : Yang, Pan, and List (2009) explored the synthesis of tert-butyl carbamate derivatives through asymmetric Mannich reactions. This highlights the compound's role in stereoselective synthesis, which is important in medicinal chemistry and drug development (Yang, Pan, & List, 2009).

  • Oxidation of Alcohols : Shen et al. (2012) used tert-butyl carbamate derivatives as catalysts for the oxidation of alcohols. This research indicates the potential of these compounds in facilitating chemical reactions, particularly in organic synthesis (Shen et al., 2012).

  • Photoredox-Catalyzed Cascade Reactions : Wang et al. (2022) reported a photoredox-catalyzed amination using tert-butyl carbamate derivatives. This study emphasizes the role of these compounds in modern photoredox chemistry, a field with growing importance in green chemistry (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(2-oxo-1,3-dihydroindol-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)14-9-5-4-8-6-11(16)15-10(8)7-9/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMDNEIXGBMMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC(=O)N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate

CAS RN

184021-91-8
Record name tert-butyl N-(2-oxo-2,3-dihydro-1H-indol-6-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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